4-Bromo-2-nitro-6-(propan-2-yl)aniline
Description
4-Bromo-2-nitro-6-(propan-2-yl)aniline (CAS: 946726-18-7) is a halogenated aromatic amine featuring a bromine atom at position 4, a nitro group at position 2, and an isopropyl substituent at position 6 of the aniline ring. This compound has been primarily utilized in synthetic organic chemistry, particularly as an intermediate in pharmaceutical and agrochemical research. Its structural complexity and electron-withdrawing substituents (Br, NO₂) make it a candidate for studying regioselective reactions and electronic effects in aromatic systems.
Properties
IUPAC Name |
4-bromo-2-nitro-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQCPZLZGMHBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244512 | |
| Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-65-0 | |
| Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-2-(1-methylethyl)-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(propan-2-yl)aniline typically involves a multi-step process. One common method includes:
Nitration: The nitration of 4-bromo-2-isopropylaniline to introduce the nitro group.
Reduction: The reduction of the nitro group to an amine group.
Substitution: The substitution of the bromine atom with other functional groups if required.
Industrial Production Methods
Industrial production methods for 4-Bromo-2-nitro-6-(propan-2-yl)aniline often involve large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-6-(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of halogenated derivatives.
Scientific Research Applications
4-Bromo-2-nitro-6-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-6-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The bromine atom and isopropyl group may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The trifluoromethyl group (CF₃) in the analogue from exhibits stronger electron withdrawal than isopropyl, influencing electronic distribution and reaction kinetics.
Physicochemical Properties
Comparative physical properties are summarized below:
Thermal Stability: The dinitro analogue (2-bromo-4,6-dinitro-aniline) sublimes at 154°C, indicating higher thermal stability compared to mono-nitro derivatives .
Biological Activity
4-Bromo-2-nitro-6-(propan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-nitro-6-(propan-2-yl)aniline is C10H12BrN3O2, featuring a bromine atom at the para position relative to the aniline nitrogen, a nitro group at the ortho position, and an isopropyl group attached to the aniline nitrogen. This unique substitution pattern influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Specifically, 4-Bromo-2-nitro-6-(propan-2-yl)aniline has shown promise as an antimicrobial agent , inhibiting the growth of various bacterial strains.
Table 1: Antimicrobial Activity of 4-Bromo-2-nitro-6-(propan-2-yl)aniline
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into a therapeutic agent against bacterial infections .
Anticancer Potential
The compound's structural characteristics also suggest potential anticancer activity . Studies have indicated that nitroanilines can interact with cellular mechanisms involved in cancer progression. The presence of the nitro group may enhance its ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
Case Study: Anticancer Activity
In a study evaluating various nitroanilines, 4-Bromo-2-nitro-6-(propan-2-yl)aniline demonstrated significant cytotoxic effects on human cancer cell lines, particularly in breast and colon cancer models. The IC50 values ranged from 15 to 30 µM, indicating effective inhibition of cell proliferation .
The biological activities of 4-Bromo-2-nitro-6-(propan-2-yl)aniline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Oxidative Stress Induction : By generating ROS, it can lead to oxidative damage in cells, promoting apoptosis.
- Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, preventing their replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
